DL-Homocysteine thiolactone

概要

説明

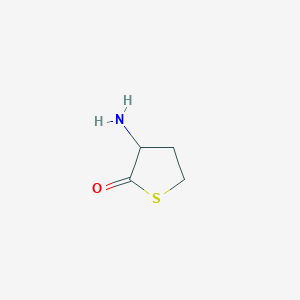

DL-Homocysteine thiolactone is a five-membered cyclic thioester derived from the amino acid homocysteine. It is formed through an error-editing reaction primarily involving methionyl-tRNA synthetase. This compound is significant due to its association with various cardiovascular and neurological diseases. Elevated levels of this compound can lead to protein damage and autoimmune responses by reacting with the side chains of protein lysine .

準備方法

Synthetic Routes and Reaction Conditions: DL-Homocysteine thiolactone can be synthesized through several methods. One common approach involves the use of 2-methyl-4-chlorobutyryl chloride as a starting material. The intermediate product is distilled, mixed with iodine and ammonia water, and then re-crystallized and purified to obtain this compound hydrochloride . Another method involves the hydrolysis of S-adenosylhomocysteine to homocysteine, followed by an intramolecular reaction to form the thiolactone .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product suitable for various applications .

化学反応の分析

Types of Reactions: DL-Homocysteine thiolactone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to homocysteine.

Substitution: It reacts with nucleophiles such as amines and hydroxyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reactions with amines and hydroxyl groups typically occur under mild conditions

Major Products:

Oxidation: Disulfides.

Reduction: Homocysteine.

Substitution: N-homocysteinylated proteins and other derivatives

科学的研究の応用

Cardiovascular Research

DL-Homocysteine thiolactone is primarily studied for its effects on cardiovascular health. Research indicates that it can influence cardiac contractility and oxidative stress markers, which are critical in understanding heart diseases.

Case Study: Cardiac Contractility

A study conducted on isolated rat hearts assessed the effects of DL-Hcy TL on cardiac function. The parameters measured included:

- dp/dt max : Maximum rate of pressure change in the heart.

- SLVP : Systolic left ventricular pressure.

- CF : Coronary flow.

The administration of DL-Hcy TL at a concentration of 10 μM resulted in:

| Parameter | Control (Mean) | DL-Hcy TL (10 μM) | Significance |

|---|---|---|---|

| dp/dt max | 1500 | 1200 | p < 0.05 |

| SLVP | 100 | 80 | p < 0.01 |

| CF | 60 | 40 | p < 0.05 |

These results indicate that DL-Hcy TL decreases cardiac contractility and coronary flow, suggesting potential implications for vascular function and heart disease management .

Polymer Synthesis

This compound has significant applications in polymer chemistry, particularly in the synthesis of functionalized polymers. Its thiolactone structure allows for unique chemical modifications, enabling the creation of polymers with diverse functionalities.

Pharmacological Applications

This compound is also being explored for its pharmacological potential, particularly concerning its role in metabolic pathways and enzyme inhibition.

Case Study: Enzyme Inhibition

Research indicates that DL-Hcy TL can acylate proteins, leading to modifications that may affect enzyme activity and metabolic processes. This property has implications for:

- Metabolic Disorders : Understanding how homocysteine metabolism affects conditions like hyperhomocysteinemia.

- Drug Development : Creating inhibitors that target specific metabolic pathways.

The following table summarizes key findings from pharmacological studies:

| Study Focus | Findings |

|---|---|

| Protein Acylation | Induces modifications leading to altered enzyme activity |

| Hyperhomocysteinemia | Links to cardiovascular risks due to oxidative stress |

These insights suggest that DL-Hcy TL could be pivotal in developing therapies for metabolic disorders and cardiovascular diseases .

作用機序

DL-Homocysteine thiolactone exerts its effects primarily through the formation of isopeptide bonds with lysine residues in proteins, a process known as N-homocysteinylation. This post-translational modification can lead to protein damage via a thiyl radical mechanism. The compound also interacts with various molecular targets and pathways, contributing to neurotoxicity and other pathological conditions .

類似化合物との比較

Homocysteine: A non-protein amino acid involved in methionine metabolism.

Methionine: An essential amino acid and precursor to homocysteine.

Cysteine: A sulfur-containing amino acid similar in structure to homocysteine

Uniqueness: DL-Homocysteine thiolactone is unique due to its cyclic thioester structure and its ability to undergo N-homocysteinylation, leading to significant biological effects. Unlike homocysteine and methionine, this compound can directly modify proteins, making it a valuable tool for studying protein function and disease mechanisms .

生物活性

DL-Homocysteine thiolactone (DL-Hcy TL) is a cyclic thioester of homocysteine, a sulfur-containing amino acid. It plays a significant role in various biological processes and has been associated with several pathological conditions, particularly cardiovascular diseases. This article reviews the biological activity of DL-Hcy TL, focusing on its mechanisms of action, effects on cellular functions, and implications in health and disease.

This compound is formed through the acylation of homocysteine, which can occur under physiological conditions. This compound is known to have a higher reactivity compared to homocysteine itself, primarily due to the presence of the thiolactone group that facilitates interactions with proteins and other biomolecules.

- Protein Modification : DL-Hcy TL can acylate proteins, leading to structural modifications that may alter their function. This process is significant in the context of oxidative stress where modified proteins may contribute to cellular damage and dysfunction .

- Oxidative Stress : Elevated levels of DL-Hcy TL have been linked to increased oxidative stress, which is a contributing factor in various diseases such as atherosclerosis and stroke. Studies indicate that DL-Hcy TL can influence the production of reactive oxygen species (ROS), thereby affecting endothelial function and vascular health .

- Cardiac Function : Research has shown that DL-Hcy TL negatively impacts cardiac contractility and coronary flow. In isolated rat heart studies, administration of DL-Hcy TL resulted in decreased maximum rate of pressure change (), stroke volume, and coronary flow, indicating compromised cardiac function .

Case Studies

- Cardiovascular Implications : A study involving isolated rat hearts demonstrated that DL-Hcy TL administration led to significant decreases in cardiac performance parameters without altering oxidative stress markers when administered alone. However, when combined with nitric oxide synthase inhibitors, further reductions in coronary flow were observed .

- Root Growth Inhibition : In plant studies, this compound exhibited inhibitory effects on root growth across various species. This suggests potential phytotoxicity that may arise from its biological activity .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

特性

IUPAC Name |

3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863228 | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10593-85-8, 14007-10-4, 3622-59-1 | |

| Record name | (±)-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTEINE THIOLACTONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homocysteine thiolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。